molecular formula C13H20ClNO B1611815 4-(2-Methoxy-benzyl)-piperidine hydrochloride CAS No. 37581-34-3

4-(2-Methoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1611815
CAS No.: 37581-34-3
M. Wt: 241.76 g/mol
InChI Key: FOGMNBVOKCFRAG-UHFFFAOYSA-N
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Description

4-(2-Methoxy-benzyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Substitution with 2-Methoxybenzyl Group: The piperidine ring is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The piperidine ring can be reduced to a piperidine derivative using hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in organic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-(2-Hydroxy-benzyl)-piperidine hydrochloride.

    Reduction: 4-(2-Methoxy-benzyl)-piperidine.

    Substitution: Various substituted benzyl-piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-Methoxy-benzyl)-piperidine hydrochloride is used as an intermediate for the synthesis of more complex molecules. Its structure allows for further functionalization, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of similar structures.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be explored for such effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(2-Methoxy-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy group and piperidine ring are key structural features that influence its binding and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar in structure but lacks the piperidine ring.

    2,4-Dimethoxybenzylamine: Contains additional methoxy groups, altering its reactivity and applications.

    4-Chlorobenzylamine: Substitutes a chlorine atom for the methoxy group, changing its chemical properties.

Uniqueness

4-(2-Methoxy-benzyl)-piperidine hydrochloride is unique due to the combination of the piperidine ring and the 2-methoxybenzyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGMNBVOKCFRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588778
Record name 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37581-34-3
Record name Piperidine, 4-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37581-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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